![molecular formula C13H19NO B13253167 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B13253167.png)
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is a chemical compound with a complex structure that includes an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol typically involves the reaction of 6-methyl-2,3-dihydro-1H-indene with an appropriate amine and a propanol derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of alcohols or amines.
Substitution: This reaction can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: This compound could be explored for its potential therapeutic properties, including its effects on specific biological targets.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar indene structure but differs in functional groups.
1H-Inden-1-ol, 2,3-dihydro-: Another similar compound with an indene core but different substituents.
Uniqueness
3-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11-5-6-13(12(11)9-10)14-7-2-8-15/h3-4,9,13-15H,2,5-8H2,1H3 |
InChI Key |
RVFUNGCTPOXXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2NCCCO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


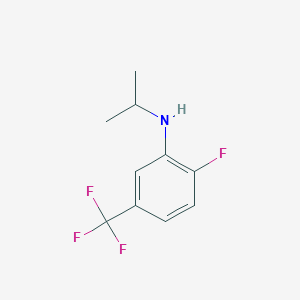
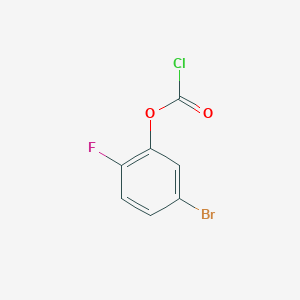
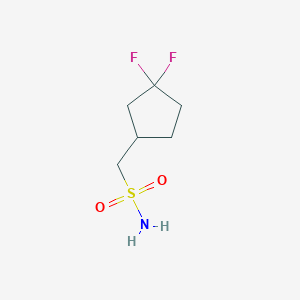
![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine](/img/structure/B13253098.png)
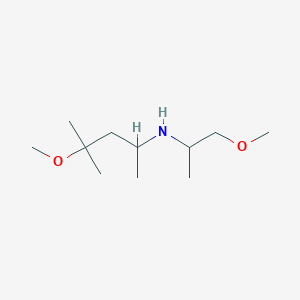
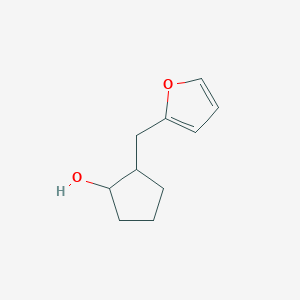

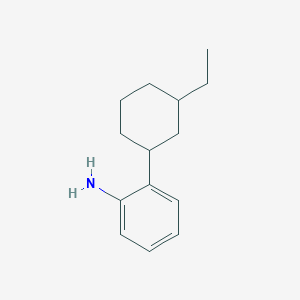
![3-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13253139.png)
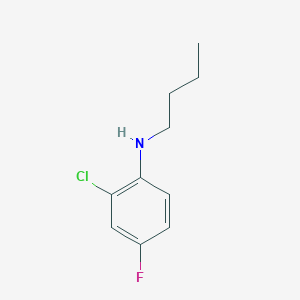
![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)


![4-[(2-Ethylcyclohexyl)amino]butan-2-ol](/img/structure/B13253168.png)
